molecular formula C13H18O B1657280 1-(3,4-Dimethylphenyl)pentan-1-one CAS No. 56041-76-0

1-(3,4-Dimethylphenyl)pentan-1-one

Cat. No.: B1657280
CAS No.: 56041-76-0
M. Wt: 190.28 g/mol
InChI Key: OTEYXUIWZPUDBL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)pentan-1-one is a ketone derivative featuring a pentanone backbone substituted with a 3,4-dimethylphenyl group at the carbonyl position. The 3,4-dimethyl substitution likely enhances steric and electronic properties, influencing reactivity and stability compared to other aryl-substituted ketones. Applications may include agrochemical synthesis, though further research is required to confirm its specific industrial roles.

Properties

CAS No.

56041-76-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)pentan-1-one

InChI

InChI=1S/C13H18O/c1-4-5-6-13(14)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3

InChI Key

OTEYXUIWZPUDBL-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-(3,4-Dimethylphenyl)pentan-1-one with key analogs, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 3,4-dimethylphenyl C₁₃H₁₈O Hypothesized pesticide intermediate Inferred
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one 4-chlorophenyl, 4,4-dimethyl C₁₃H₁₇ClO Pesticide intermediate; crystalline solid
1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one 3-nitrophenyl, 4,4-dimethyl C₁₃H₁₇NO₃ Pesticide intermediate; planar structure
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) phenyl, pyrrolidinyl C₁₅H₂₁NO Psychostimulant; high abuse potential
MDPV (3,4-Methylenedioxypyrovalerone) 3,4-methylenedioxyphenyl, pyrrolidinyl C₁₆H₂₁NO₃ Synthetic cathinone; Schedule II substance
N-Ethylpentylone (1-(3,4-Methylenedioxyphenyl)-2-(ethylamino)pentan-1-one) 3,4-methylenedioxyphenyl, ethylamino C₁₄H₁₉NO₃ Psychoactive metabolite; stimulant effects
Pentylon (βk-MBDP) 3,4-methylenedioxyphenyl, methylamino C₁₃H₁₇NO₃ Synthetic cathinone; structural analog of MDPV

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The 4-chloro and 3-nitro substituents in analogs (e.g., ) enhance electrophilicity, favoring nucleophilic reactions in pesticide synthesis. Psychoactive Derivatives: α-PVP and MDPV incorporate pyrrolidinyl or methylenedioxy groups, enabling dopamine/norepinephrine reuptake inhibition. These substitutions are absent in this compound, suggesting divergent biological activities .
  • Synthesis Pathways: Claisen-Schmidt condensation is a common method for arylpentanones (e.g., 3-nitrophenyl analog synthesized via 3-nitrobenzaldehyde and 3,3-dimethylbutan-2-one ). A similar approach using 3,4-dimethylbenzaldehyde could yield the target compound.

Physicochemical Properties

  • Solubility : MDPV HCl is water-soluble, while free bases (e.g., α-PVP) are often oils or powders . The dimethylphenyl analog is likely less polar than nitro or chloro derivatives, reducing aqueous solubility.
  • Crystallinity : Derivatives like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one form stable crystals, critical for X-ray structure determination (utilizing SHELX software ). The dimethylphenyl variant may exhibit similar crystallinity.

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